Acknowledging a Likely Compound Misidentification: BMS-911172 vs. BMS-986126
Acknowledging a Likely Compound Misidentification: BMS-911172 vs. BMS-986126
An extensive review of scientific literature and pharmacological databases indicates that BMS-911172 is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) , with a primary mechanism of action related to the inhibition of μ2 phosphorylation, and it is being investigated for its potential in treating neuropathic pain.[1][2][3][4][5] There is no substantial evidence in the public domain to suggest that BMS-911172 directly targets or inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Conversely, BMS-986126 , another compound developed by Bristol-Myers Squibb, is a well-documented, potent, and highly selective inhibitor of IRAK4. Given the specificity of the user's request for an in-depth technical guide on an IRAK4 inhibitor, it is highly probable that the intended subject of inquiry was BMS-986126.
Therefore, this guide will focus on the core mechanism of action of BMS-986126 as a representative IRAK4 inhibitor, fulfilling the user's request for detailed information on this therapeutic target and its modulation.
An In-Depth Technical Guide to the Core Mechanism of Action of BMS-986126, a Selective IRAK4 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BMS-986126 is a potent and highly selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling pathways. It is an essential component of the "Myddosome" complex, which transduces signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By inhibiting the kinase activity of IRAK4, BMS-986126 effectively blocks downstream inflammatory signaling, leading to the suppression of pro-inflammatory cytokine and chemokine production. This mechanism of action gives BMS-986126 therapeutic potential in a range of autoimmune and inflammatory diseases.
The Role of IRAK4 in Innate Immunity
IRAK4 plays a pivotal role in the innate immune response, which is the body's first line of defense against pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs, and by the signaling of pro-inflammatory cytokines through IL-1Rs.
Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This leads to the formation of the Myddosome, a multi-protein signaling complex. Within the Myddosome, IRAK4, being the most upstream kinase, phosphorylates and activates IRAK1 and IRAK2. This activation initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent transcription of genes encoding for inflammatory mediators including TNF-α, IL-6, and IL-1β.
Molecular Mechanism of Action of BMS-986126
BMS-986126 is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its substrates, primarily IRAK1. This inhibition of IRAK4's catalytic activity effectively halts the propagation of the downstream signaling cascade.
The key consequences of IRAK4 inhibition by BMS-986126 include:
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Prevention of IRAK1 activation: By blocking its phosphorylation by IRAK4, IRAK1 remains in an inactive state.
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Inhibition of NF-κB and MAPK signaling pathways: The downstream activation of these critical inflammatory pathways is suppressed.
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Reduction in pro-inflammatory cytokine production: The transcription and release of key cytokines such as IL-6, TNF-α, and interferons are significantly decreased.
BMS-986126 has demonstrated high selectivity for IRAK4 over a broad panel of other kinases, which is a critical attribute for minimizing off-target effects.
Quantitative Data
The following tables summarize the key quantitative data for BMS-986126 from preclinical studies.
Table 1: In Vitro Potency of BMS-986126
| Assay | Cell Type/System | Endpoint | IC50 | Reference |
| IRAK4 Kinase Assay | Enzymatic | Inhibition of IRAK4 kinase activity | 5.3 nM | |
| TLR7-induced IFN-α | Human PBMCs | Inhibition of IFN-α production | Potent (specific value not stated) | |
| TLR9-induced IFN-α | Human PBMCs | Inhibition of IFN-α production | Potent (specific value not stated) | |
| IL-1β-induced IL-6 | Human PBMCs | Inhibition of IL-6 production | Potent (specific value not stated) | |
| IL-18-induced IFN-γ | Human PBMCs | Inhibition of IFN-γ production | Potent (specific value not stated) |
Table 2: In Vivo Efficacy of BMS-986126
| Animal Model | Disease | Key Findings | Reference |
| MRL/lpr mice | Lupus | Inhibition of multiple pathogenic responses | |
| NZB/NZW mice | Lupus | Inhibition of multiple pathogenic responses | |
| Imiquimod-induced | Skin Inflammation | Significant suppression of skin inflammation | |
| TLR agonist-induced | Cytokine Production | Inhibition of cytokine production (TLR2, TLR7, TLR9) |
Experimental Protocols
IRAK4 Kinase Inhibition Assay (Fluorescence-Based)
A representative protocol for determining the IC50 of an IRAK4 inhibitor would be as follows:
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Reagents and Materials: Recombinant human IRAK4 enzyme, ATP, a fluorescently labeled peptide substrate, and the test compound (BMS-986126).
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Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. Recombinant IRAK4 enzyme is added to each well. c. The kinase reaction is initiated by the addition of a mixture of ATP and the fluorescently labeled peptide substrate. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the degree of substrate phosphorylation is measured using a fluorescence plate reader.
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Data Analysis: The fluorescence intensity is proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Whole Blood Assay for IL-6 Production
This assay measures the ability of a compound to inhibit TLR-induced cytokine production in a physiologically relevant matrix.
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Reagents and Materials: Freshly drawn human whole blood, a TLR ligand (e.g., lipoteichoic acid for TLR2), and the test compound.
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Procedure: a. The test compound is pre-incubated with whole blood for a specified time. b. The TLR ligand is added to stimulate cytokine production. c. The blood is incubated for several hours at 37°C. d. Plasma is separated by centrifugation. e. The concentration of IL-6 in the plasma is quantified using an ELISA kit.
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Data Analysis: The EC50 value, the concentration of the compound that causes 50% inhibition of IL-6 production, is determined from the dose-response curve.
Visualizations
IRAK4 Signaling Pathway and Point of Inhibition
Caption: IRAK4 signaling pathway and the inhibitory action of BMS-986126.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for preclinical in vivo efficacy studies.
References
- 1. BMS-986126 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. | BioWorld [bioworld.com]
- 3. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
